molecular formula C8H9N3O B1441735 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one CAS No. 1314976-52-7

6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

Cat. No.: B1441735
CAS No.: 1314976-52-7
M. Wt: 163.18 g/mol
InChI Key: UKTYMXRERGTZAV-UHFFFAOYSA-N
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Description

6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is a heterocyclic compound that contains both pyridine and pyrazine ringsIt is identified by the CAS number 1314976-52-7 and has a molecular weight of 163.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate diketone or aldehyde in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is unique due to its specific arrangement of the pyridine and pyrazine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-2-3-6-8(10-5)9-4-7(12)11-6/h2-3H,4H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTYMXRERGTZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NC(=O)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
Reactant of Route 2
Reactant of Route 2
6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
Reactant of Route 3
6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
Reactant of Route 4
6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
Reactant of Route 5
6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
Reactant of Route 6
6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

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